molecular formula C14H12ClN3 B296097 N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine

N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine

Cat. No. B296097
M. Wt: 257.72 g/mol
InChI Key: NBAFBOZDAKKFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine, also known as CI-994, is a benzamide derivative that has been studied extensively for its potential therapeutic applications. CI-994 is a histone deacetylase (HDAC) inhibitor, which means that it can alter gene expression by modifying the acetylation status of histones.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that package DNA into chromatin, and the acetylation status of histones can affect gene expression. By inhibiting HDAC enzymes, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine can increase the acetylation status of histones, leading to changes in gene expression. This can result in cell cycle arrest, apoptosis, and inhibition of cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects. In cancer research, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In viral research, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit viral replication by altering the acetylation status of viral proteins. In inflammatory research, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has several advantages for lab experiments. It is a potent HDAC inhibitor, which means that it can be used at low concentrations to achieve significant effects. It has also been shown to have low toxicity in animal studies. However, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine with other anticancer agents to improve its effectiveness. Additionally, more research is needed to understand the mechanisms of action of N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine and its effects on gene expression. Finally, more research is needed to explore the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine in other diseases beyond cancer, viral infections, and inflammation.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine is a benzamide derivative that has been studied extensively for its potential therapeutic applications. It is a potent HDAC inhibitor that can alter gene expression by modifying the acetylation status of histones. N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have anticancer, antiviral, and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine, including the development of more potent and selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzaldehyde to form an intermediate compound. The intermediate is then reduced to form the final product, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine. The synthesis method has been optimized to produce high yields of N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine with high purity.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In viral research, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the replication of herpes simplex virus type 1 and type 2. In inflammatory research, N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H12ClN3/c1-9-10(15)5-4-8-11(9)16-14-17-12-6-2-3-7-13(12)18-14/h2-8H,1H3,(H2,16,17,18)

InChI Key

NBAFBOZDAKKFRS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N2

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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